molecular formula C16H18N4O2S B12507005 N-(3,4-dimethylphenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

N-(3,4-dimethylphenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B12507005
M. Wt: 330.4 g/mol
InChI Key: KKIKOPJNDUAGEM-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of N-(3,4-dimethylphenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized by reacting 2-hydrazinopyridine with an appropriate aldehyde or ketone under acidic conditions to form the triazole ring.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the triazolopyridine intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Substitution Reactions:

Industrial Production Methods

Industrial production of N-(3,4-dimethylphenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain kinases, such as c-Met and VEGFR-2, which play crucial roles in cell signaling pathways related to cancer cell growth and survival . By inhibiting these kinases, the compound can induce apoptosis and inhibit cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethylphenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research in medicinal chemistry and other scientific fields.

Properties

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

InChI

InChI=1S/C16H18N4O2S/c1-4-15-17-18-16-14(6-5-9-20(15)16)23(21,22)19-13-8-7-11(2)12(3)10-13/h5-10,19H,4H2,1-3H3

InChI Key

KKIKOPJNDUAGEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC(=C(C=C3)C)C

Origin of Product

United States

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